molecular formula C28H24O2 B14319770 2,4,5,6-Tetraphenyl-1,3-dioxane CAS No. 111791-02-7

2,4,5,6-Tetraphenyl-1,3-dioxane

Cat. No.: B14319770
CAS No.: 111791-02-7
M. Wt: 392.5 g/mol
InChI Key: ALBAVXKZTPHDJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5,6-Tetraphenyl-1,3-dioxane is an organic compound characterized by its unique structure, which includes four phenyl groups attached to a 1,3-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6-Tetraphenyl-1,3-dioxane typically involves the condensation reaction of tetraphenylethene with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the 1,3-dioxane ring. Commonly used catalysts include para-toluene sulfonic acid (PTSA) and sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4,5,6-Tetraphenyl-1,3-dioxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,5,6-Tetraphenyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,5,6-Tetraphenyl-1,3-dioxane exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing properties of the phenyl groups. These properties can stabilize or destabilize reaction intermediates, thereby affecting the reaction pathway and outcome .

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylethene: A precursor in the synthesis of 2,4,5,6-Tetraphenyl-1,3-dioxane, known for its aggregation-induced emission properties.

    Hexaphenylbenzene: Another aromatic compound with multiple phenyl groups, used in similar applications.

    Tetraphenylcyclopentadienone: A compound with a similar structure, used in Diels-Alder reactions.

Uniqueness

This compound is unique due to its 1,3-dioxane ring structure, which imparts distinct chemical and physical properties. The presence of four phenyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

111791-02-7

Molecular Formula

C28H24O2

Molecular Weight

392.5 g/mol

IUPAC Name

2,4,5,6-tetraphenyl-1,3-dioxane

InChI

InChI=1S/C28H24O2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)29-28(24-19-11-4-12-20-24)30-27(25)23-17-9-3-10-18-23/h1-20,25-28H

InChI Key

ALBAVXKZTPHDJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(OC2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.